molecular formula C5H5NO3S2 B15344998 Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- CAS No. 22604-06-4

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-

Cat. No.: B15344998
CAS No.: 22604-06-4
M. Wt: 191.2 g/mol
InChI Key: IRDFJVKFKOGADM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-” (CAS: 68797-48-8) features a thiazolidinone ring (4,5-dihydro-4-oxo-2-thiazolyl) linked via a thioether (-S-) group to an acetic acid moiety. Its sodium salt form is commercially available and listed under synonyms such as CID111598 and "Acetic acid, 2-((4,5-dihydro-2-thiazolyl)thio)-, sodium salt (1:1)" . The InChIKey (ZXCCKVYHNPLKJH-UHFFFAOYSA-M) confirms its stereochemical identity. The thiazolidinone ring introduces a ketone group at position 4, enabling hydrogen bonding and tautomerism, which influence solubility and reactivity.

Thiazolidinones are pharmacologically significant, often serving as precursors for antimicrobial, anti-inflammatory, and antidiabetic agents.

Properties

CAS No.

22604-06-4

Molecular Formula

C5H5NO3S2

Molecular Weight

191.2 g/mol

IUPAC Name

2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C5H5NO3S2/c7-3-1-10-5(6-3)11-2-4(8)9/h1-2H2,(H,8,9)

InChI Key

IRDFJVKFKOGADM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(S1)SCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The thiol group of 2-mercapto-4-oxo-thiazole is deprotonated under basic conditions (e.g., sodium hydroxide or triethylamine) to form a thiolate ion, which subsequently displaces the bromide ion from bromoacetic acid. The reaction is typically conducted in polar aprotic solvents such as hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) at room temperature. For instance, a patent describing analogous esterification processes reported yields of ~30% when using HMPA as the solvent and triethylamine as the base.

Limitations and Optimization

While effective, this method requires careful handling of HMPA due to its toxicity. Alternatives like DMF or acetonitrile may be employed, albeit with potential reductions in yield. Optimizing the molar ratio of reactants (e.g., 1:1.2 thiol-to-bromoacetic acid) and reaction time (20–60 minutes) can enhance efficiency.

Cyclocondensation of α-Halo Ketones with Mercaptoacetic Acid

Another route involves cyclocondensation, where α-halo ketones react with mercaptoacetic acid to simultaneously form the thiazolone ring and the sulfanylacetic acid side chain. This method mirrors the Hantzsch thiazole synthesis but incorporates a ketone group for subsequent oxidation.

Stepwise Cyclization and Oxidation

For example, chloroacetoacetic acid reacts with mercaptoacetic acid in ethanol under reflux, followed by oxidative cyclization using nitric acid in trifluoroacetic acid (TFA). The initial step forms a thioether intermediate, which undergoes intramolecular cyclization to yield the thiazolone ring. Oxidation with 70% nitric acid at 40°C completes the formation of the 4-oxo group. This method achieves moderate yields (40–50%) but requires stringent control of reaction temperatures to avoid over-oxidation.

Nucleophilic Substitution on Bromomethyl Thiazolone Derivatives

A third strategy employs bromomethyl thiazolone derivatives as electrophilic intermediates. These compounds react directly with mercaptoacetic acid in a nucleophilic substitution reaction.

Preparation of Bromomethyl Thiazolone

The synthesis of 4-oxo-2-(bromomethyl)-1,3-thiazole begins with the bromination of 4-methyl-1,3-thiazolone using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux. The resulting bromomethyl derivative is then reacted with mercaptoacetic acid in the presence of a base (e.g., triethylamine) to form the target compound. A patent utilizing a similar approach for esterification reported isolated yields of 25–35%.

Solvent and Catalytic Considerations

The use of HMPA as a solvent facilitates high reactivity but poses safety risks. Substituting with less toxic solvents like acetonitrile or ethyl acetate, while reducing reaction rates, improves practicality for large-scale synthesis.

Oxidative Cyclization of Thioamide Precursors

A fourth method involves the oxidative cyclization of thioamide precursors, leveraging nitric acid as both an oxidant and cyclizing agent.

Thioamide Synthesis and Cyclization

Thioamides are prepared by reacting thiourea with α-keto esters (e.g., ethyl acetoacetate) in ethanol under acidic conditions. The resulting thioamide undergoes oxidative cyclization in TFA with 70% nitric acid at temperatures below 40°C. This one-pot method streamlines synthesis but requires precise control of reaction conditions to prevent decomposition.

Comparative Analysis of Synthetic Routes

The table below summarizes the key attributes of each method:

Method Key Reagents Solvent Temperature Yield Advantages Limitations
Alkylation 2-Mercapto-4-oxo-thiazole, Bromoacetic acid HMPA/DMF RT 30% Straightforward mechanism Toxicity of HMPA
Cyclocondensation Chloroacetoacetic acid, Mercaptoacetic acid Ethanol/TFA Reflux/40°C 40–50% One-pot synthesis Sensitive to oxidation
Nucleophilic Substitution Bromomethyl thiazolone, Mercaptoacetic acid HMPA/CH₃CN RT 25–35% High specificity Low yields
Oxidative Cyclization Thioamide, HNO₃ TFA 40°C 35–45% Combines cyclization and oxidation Requires strict temp. control

Experimental Considerations and Optimization

Solvent Selection

Polar aprotic solvents like HMPA and DMF enhance reaction rates but necessitate rigorous safety protocols. Ethanol and acetonitrile offer safer alternatives, albeit with trade-offs in efficiency.

Catalytic Additives

Triethylamine is commonly used to deprotonate thiols and scavenge hydrogen bromide. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) can improve interfacial reactions in biphasic systems.

Purification Techniques

Chromatography over silica gel with chloroform-methanol mixtures (9:1) effectively isolates the target compound. Recrystallization from ethanol or acetic acid further enhances purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The sulfur atom in the thiazole ring facilitates nucleophilic substitution reactions. For example:

  • Reaction with Halogens : Treatment with bromine (Br₂) in acetic acid generates 5-bromo derivatives (e.g., 24 in , Scheme 14). These halogenated intermediates serve as precursors for further functionalization.

  • Dimerization : Under dehydrating agents like thionyl chloride (SOCl₂), dimerization occurs at the C5 position to form bis-thiazolidinone derivatives (e.g., 21 ) .

Esterification of the Carboxylic Acid Group

The carboxylic acid group undergoes esterification with alcohols in the presence of acidic catalysts (e.g., H₂SO₄):

text
C₅H₅NO₃S₂ + R-OH → C₅H₄NO₃S₂-OR' + H₂O

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications .

Cyclization Reactions

The compound participates in cyclization with reagents like sulfanylacetic acid to form fused heterocycles:

  • Example : Reaction with sulfanylacetic acid under reflux yields pyrazolo-hydrazonoyl dicyanide derivatives (e.g., 12 in , Scheme 4). Such products are structurally related to bioactive thiazolo[3,2-a]pyridines .

Diazo Coupling Reactions

The methylene group at C5 reacts with diazonium salts (e.g., from 4-aminoantipyrine) to form hydrazonyl derivatives (e.g., 14 in ):

text
C₅H₅NO₃S₂ + Ar-N₂⁺ → C₅H₄NO₃S₂-N=N-Ar

These reactions are pivotal for synthesizing azo dyes and enzyme inhibitors .

Michael Addition Reactions

The active methylene group at C5 undergoes Michael addition with α,β-unsaturated carbonyl compounds (e.g., arylidene malononitriles) in ethanol/piperidine to form 5-ene-4-thiazolidinones (e.g., 12 in , Scheme 8).

Dehydrohalogenation

5-Halogenated derivatives (e.g., 5-bromo) undergo dehydrobromination with bases (e.g., K₂CO₃) to yield 5-ene-4-thiazolidinones (e.g., 26 , 27 in , Scheme 15).

Mechanistic Insights

  • Thiazole Ring Reactivity : The sulfur atom’s lone pairs enable nucleophilic attacks, while the electron-deficient C5 methylene group acts as an electrophilic center .

  • Carboxylic Acid Role : The -COOH group participates in hydrogen bonding and acid-catalyzed reactions, influencing regioselectivity in cyclization .

Scientific Research Applications

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound is compared below with structurally related thioacetic acid derivatives (Table 1) and heterocyclic analogues (Section 2.2).

Table 1: Comparison of Thiazole-Based Thioacetic Acid Derivatives

Compound Name Molecular Formula Substituents on Thiazole Solubility Stability Notes Key Applications
Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-, sodium salt C₅H₆NNaO₂S₂ 4-oxo, 5-hydrogen High (ionic form) Sensitive to pH; keto-enol tautomerism possible Pharmaceuticals, agrochemicals
Acetic acid, [(4,5-dimethyl-2-thiazolyl)thio]- C₇H₉NO₂S₂ 4-methyl, 5-methyl Moderate (neutral) Enhanced steric hindrance; stable under neutral conditions Industrial synthesis, ligand chemistry
[[2-(Diethylamino)ethyl]thio]acetic acid ester (C28H47NO4S) C₂₈H₄₇NO₄S Complex ester-linked steroid analog Low (lipophilic) Hydrolysis-prone ester linkage Probable prodrug or specialty chemical

Structural and Electronic Differences

  • 4-Oxo vs. 4,5-Dimethyl Substitution: The 4-oxo group in the target compound introduces electron-withdrawing effects, polarizing the thiazole ring and increasing hydrogen-bonding capacity. In contrast, the 4,5-dimethyl variant (C₇H₉NO₂S₂) exhibits electron-donating methyl groups, enhancing hydrophobicity and steric bulk .
  • Sodium Salt vs. Neutral Form: The ionic sodium salt (C₅H₆NNaO₂S₂) offers superior aqueous solubility (~50–100 mg/mL estimated), while the neutral dimethyl analog is more lipophilic, favoring organic solvents like DMSO or ethanol .

Heterocyclic Analogues

  • Pyridine-Based Derivatives : Compounds like “Acetic acid [(3-hydroxy-pyridin-2-yl)thio]-” replace the thiazole with a pyridine ring. Pyridine’s aromaticity and basic nitrogen reduce electron deficiency compared to thiazole, altering reactivity in nucleophilic substitutions .
  • Thiazolidinone vs. Thiazole: The saturated thiazolidinone ring in the target compound (vs.

Biological Activity

Acetic acid, specifically the compound [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- , is a derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole structure, which may contribute to various pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C5_5H5_5NO3_3S2_2
  • Molecular Weight : 189.23 g/mol
  • CAS Number : 89766

Structural Characteristics

The structure of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- includes a thiazole ring which is known for its biological significance in medicinal chemistry. The presence of sulfur and nitrogen in the thiazole ring contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. A study on similar compounds demonstrated that modifications in the thiazole structure could enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substituents showed improved inhibitory effects on tumor growth in vitro and in vivo models .

The proposed mechanism of action for acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- involves:

  • Inhibition of Enzymatic Activity : Compounds that contain thiazole rings often act as enzyme inhibitors. They can interfere with metabolic pathways critical for cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The compound has also been implicated in anti-inflammatory pathways. Studies have shown that acetic acid can modulate the expression of inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a role in inflammatory responses .

Study 1: Antitumor Efficacy

A study published in Molecules evaluated the antitumor activity of various thiazole derivatives, including those similar to acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines (MCF-7). The most potent derivative showed an IC50 value of 15 µM .

Study 2: Anti-inflammatory Effects

In another investigation focusing on ulcerative colitis models, acetic acid was shown to reduce inflammation markers significantly when administered alongside α-lipoic acid. This combination therapy resulted in decreased levels of TNF-α and COX-2 expression compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorIC50 = 15 µM on MCF-7 cells
Anti-inflammatoryReduced TNF-α and COX-2 levels
Enzyme InhibitionModulation of metabolic pathways

Q & A

Q. What are the optimal reaction conditions for synthesizing acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- derivatives, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves refluxing a mixture of a 3-formyl-indole derivative (e.g., 3-formyl-1H-indole-2-carboxylic acid) with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. Key parameters include:

  • Molar ratios : Equimolar quantities (0.01–0.11 mol) of reactants .
  • Reaction time : 2.5–5 hours under reflux .
  • Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/hexane (20–30%) or methanol/chloroform (5–10%) to track reaction progress .
    Recrystallization from acetic acid or DMF/acetic acid mixtures yields pure products .

Q. What purification techniques are recommended for isolating acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- derivatives?

Methodological Answer:

  • Precipitation : Cooling the reaction mixture induces crystallization, followed by filtration .
  • Recrystallization : Acetic acid is a preferred solvent due to its polarity and compatibility with thiazole intermediates. For complex derivatives, a DMF/acetic acid (1:1) mixture enhances purity .
  • Washing : Sequential washing with water, ethanol, and diethyl ether removes unreacted starting materials and salts .

Q. What spectroscopic methods are critical for structural confirmation?

Methodological Answer:

  • IR spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the 4-oxo-thiazole ring) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., benzylidene protons at δ 7.2–8.1 ppm) and distinguishes Z/E isomers .
  • Mass spectrometry : Provides molecular ion peaks and fragmentation patterns to verify molecular weight and substituents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- derivatives?

Methodological Answer:

  • Assay selection :
    • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) .
    • Targeted studies : Enzyme-linked assays for kinase inhibition or tubulin polymerization .
  • Structural analogs : Compare bioactivity with derivatives bearing fluorobenzylidene (e.g., 85% yield in cytotoxicity assays) or thiophene substituents .
  • Dose-response curves : Use IC₅₀ values to quantify potency and selectivity .

Q. How do structural modifications influence the biological activity of this compound?

Methodological Answer: Key structural determinants include:

  • Substituent position : Derivatives with 4-fluorobenzylidene groups show enhanced cytotoxicity (85% yield in activity) compared to unsubstituted analogs .
  • Heterocyclic rings : Thiazole-triazole hybrids (e.g., 4-{(Z)-[...]methyl}phenyl acetate) exhibit improved binding to biological targets like tubulin .
  • Functional groups : Acetamide or ester moieties modulate solubility and membrane permeability .
    Reference table from :
Compound FeatureBiological Activity
Thiazole-triazole hybridAnticancer (tubulin binding)
4-Fluorobenzylidene substitutionEnhanced cytotoxicity

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Control experiments : Verify purity via HPLC and eliminate batch variability .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times .
  • Structural validation : Re-examine NMR data to confirm Z/E isomer ratios, which significantly impact activity .
  • Meta-analysis : Compare results across studies using shared analogs (e.g., thiazolidinone derivatives in and ) to identify trends.

Q. What strategies are effective for studying the mechanism of action?

Methodological Answer:

  • Molecular docking : Simulate binding to targets like tubulin or DNA topoisomerases using software (e.g., AutoDock) .
  • Protein binding assays : Fluorescence quenching or surface plasmon resonance (SPR) to quantify affinity .
  • Gene expression profiling : RNA-seq or qPCR to identify pathways affected (e.g., apoptosis markers like Bcl-2) .

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